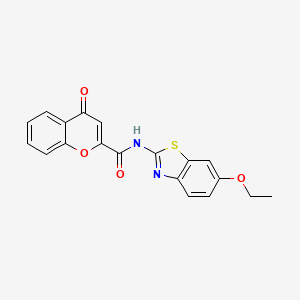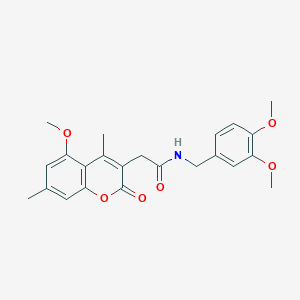
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that features a benzothiazole ring fused with a chromene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular pathways, ultimately resulting in the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isobutoxybenzamide
Uniqueness: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its fused benzothiazole and chromene structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C19H14N2O4S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-2-24-11-7-8-13-17(9-11)26-19(20-13)21-18(23)16-10-14(22)12-5-3-4-6-15(12)25-16/h3-10H,2H2,1H3,(H,20,21,23) |
Clé InChI |
AOBVIJXKADPPHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14992470.png)
![3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14992476.png)
![4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B14992482.png)
![2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14992490.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14992495.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14992498.png)

![6-(4-ethoxyphenyl)-3-ethyl-N-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992514.png)
![3-ethyl-6-(4-ethylphenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992521.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B14992527.png)
![N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992534.png)
![5-chloro-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14992556.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14992560.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14992567.png)
